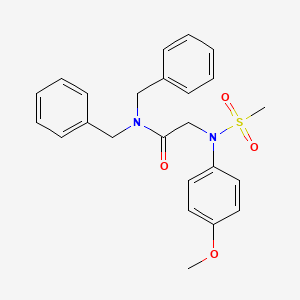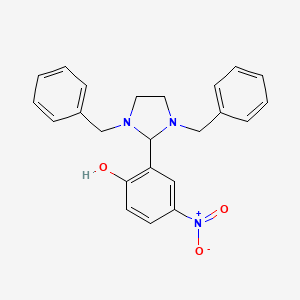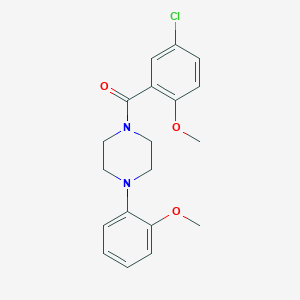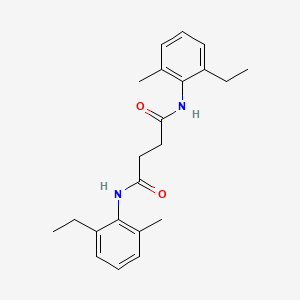![molecular formula C21H21N3O3S B3554147 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3554147.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide
Descripción general
Descripción
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, also known as MPSPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide involves its interaction with the NMDA receptor. This compound acts as a competitive antagonist of the glycine site on the NMDA receptor, which leads to a decrease in the activity of the receptor. This, in turn, affects the downstream signaling pathways that are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interaction with the NMDA receptor. By acting as a competitive antagonist of the glycine site on the receptor, this compound can modulate the activity of the receptor and the downstream signaling pathways. This can lead to changes in synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in lab experiments is its high yield and purity. Additionally, this compound has been shown to be effective in modulating the activity of the NMDA receptor, making it a useful tool for investigating the role of the receptor in various physiological and pathological processes.
One limitation of using this compound in lab experiments is its specificity. While this compound is a competitive antagonist of the glycine site on the NMDA receptor, it may also interact with other receptors or proteins in the brain. This can lead to off-target effects and limit the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in scientific research. One area of interest is the role of the NMDA receptor in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used to investigate the effects of NMDA receptor modulation on other physiological processes such as pain perception and addiction.
Conclusion
This compound, or this compound, is a chemical compound that has potential applications in scientific research. Its synthesis method is straightforward, and it has been shown to be effective in modulating the activity of the NMDA receptor. While there are limitations to its use, this compound has several future directions for investigation in the field of neuroscience.
Aplicaciones Científicas De Investigación
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used in studies investigating the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
2-(N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-17-10-12-20(13-11-17)28(26,27)24(19-8-3-2-4-9-19)16-21(25)23-15-18-7-5-6-14-22-18/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDNTPHKCHRLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3554076.png)

![2-{[3-(benzylsulfonyl)-5-nitrophenyl]thio}-N-cyclopropylacetamide](/img/structure/B3554091.png)
![N-(1-benzyl-4-piperidinyl)-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3554097.png)
![5-(5-chloro-2-thienyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3554114.png)
![5-(5-ethyl-2-thienyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3554122.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3554133.png)
![N-(2-chlorobenzyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3554137.png)


![ethyl 4-phenyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3554164.png)

![1,4-bis[3-(4-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3554175.png)